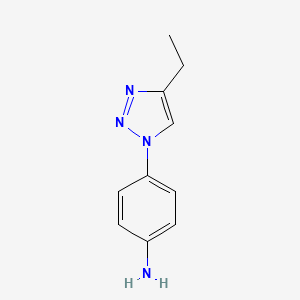

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline

Descripción general

Descripción

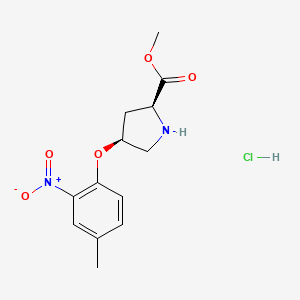

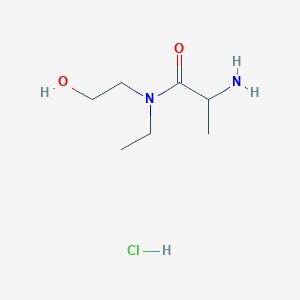

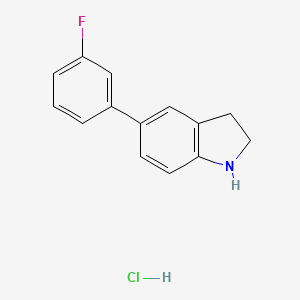

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline is a chemical compound with the molecular formula C10H12N4. It has a molecular weight of 188.23 . The compound is solid in physical form .

Synthesis Analysis

The synthesis of 1H-1,2,3-triazole analogs, which includes this compound, can be achieved via the copper-catalyzed click reaction of azides with alkynes . This method is widely used due to its high regioselectivity, good functional group tolerance, and a wide substrate scope .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N4/c1-2-9-7-14 (13-12-9)10-5-3-8 (11)4-6-10/h3-7H,2,11H2,1H3 . This indicates the presence of an ethyl group attached to the 4th position of the 1H-1,2,3-triazol-1-yl group, which is further attached to an aniline group.Physical And Chemical Properties Analysis

This compound is a solid compound with a melting point range of 104 - 106 degrees Celsius .Aplicaciones Científicas De Investigación

Triazole Derivatives and Biological Activities

Triazole derivatives, such as 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline, have been extensively studied for their diverse biological activities. The triazole core structure is a significant component in medicinal chemistry, offering a broad range of therapeutic potentials. Triazoles have shown remarkable anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. These compounds have been a focal point in drug discovery, leading to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The innovation in triazole synthesis, including green chemistry approaches, has facilitated the exploration of these compounds for various medical applications, highlighting their role in addressing emerging health challenges (Ferreira et al., 2013).

Synthetic Routes and Chemical Properties

The chemical synthesis of 1,2,3-triazoles, including derivatives like this compound, involves innovative routes that emphasize sustainability and efficiency. Techniques such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) have revolutionized the synthesis of triazole compounds, offering regioselective control and high yields. These synthetic advances have opened new avenues for the development of triazole-based molecules with potential applications in drug design, material science, and as intermediates in organic synthesis. The adaptability of triazole chemistry in incorporating various functional groups makes it a versatile tool for creating compounds with specific chemical and physical properties (Kaushik et al., 2019).

Applications in Material Science and Industry

Triazole derivatives are not only significant in the pharmaceutical industry but also play a crucial role in material science and other industrial applications. Their incorporation into polymers and coatings has been investigated for enhancing the properties of materials, such as thermal stability, mechanical strength, and chemical resistance. The potential of triazoles in the development of advanced materials with specialized functions, including proton-conducting membranes for fuel cells, demonstrates their versatility beyond medicinal chemistry. This broad applicability underscores the importance of triazole derivatives in technological advancements and their contribution to sustainable solutions in various sectors (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

Direcciones Futuras

The future directions for the study of 4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline and similar compounds could involve further exploration of their biological activities and potential applications in pharmaceuticals and agrochemicals. The development of new synthetic methods and the study of their mechanisms of action could also be areas of future research .

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,3-triazole structure have been reported to interact with various biological targets, such as acetylcholinesterase , a key enzyme involved in neurodegeneration.

Mode of Action

It’s known that 1,2,3-triazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

1,2,3-triazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimalarial, and antiviral activities .

Pharmacokinetics

The drug-likeness of similar compounds has been investigated, suggesting potential bioavailability .

Result of Action

Similar 1,2,4-triazole derivatives have shown cytotoxic activities against various tumor cell lines .

Análisis Bioquímico

Biochemical Properties

4-(4-ethyl-1H-1,2,3-triazol-1-yl)aniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. One of the key interactions is with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . The compound binds to the active site of acetylcholinesterase, inhibiting its activity and leading to an accumulation of acetylcholine. This interaction is crucial for its potential use in treating neurodegenerative diseases such as Alzheimer’s disease.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, the compound influences cell signaling pathways by modulating the levels of acetylcholine, thereby affecting neurotransmission . This modulation can lead to improved cognitive function and memory retention.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to increased levels of the neurotransmitter in the synaptic cleft.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the neuroprotective effects of the compound are sustained over time, with continuous administration leading to improved cognitive function in animal models.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits neuroprotective effects without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed. These threshold effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently transported across the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, binding proteins in the plasma facilitate its distribution to various tissues, where it accumulates and exerts its biological effects.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and the nucleus of cells. The compound’s activity is influenced by its localization, with cytoplasmic interactions affecting cellular metabolism and nuclear interactions influencing gene expression . Post-translational modifications, such as phosphorylation, can also direct the compound to specific cellular compartments, enhancing its biological activity.

Propiedades

IUPAC Name |

4-(4-ethyltriazol-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-2-9-7-14(13-12-9)10-5-3-8(11)4-6-10/h3-7H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPOVZOZUTDUCKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN(N=N1)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301241420 | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1357147-47-7 | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1357147-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-ethyl-1H-1,2,3-triazol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301241420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{2-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1456197.png)

![3-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456199.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1456200.png)

![4-[(2-Methoxy-4-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1456202.png)

![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)